6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine - 1000340-80-6

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Catalog Number: EVT-362166
CAS Number: 1000340-80-6
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. It has a molecular weight of 167.6 .

Molecular Structure Analysis

The InChI code for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is 1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H, (H3,9,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine include a molecular weight of 167.6 .

Synthesis Analysis

Several synthetic pathways have been explored for the preparation of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. One common approach involves a multi-step process starting from readily available starting materials like pyridine derivatives. [, ] These procedures often include transformations like nitration, chlorination, N-alkylation, reduction, and condensation reactions. [] Another method employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce substituents onto the pyrrolopyridine core, followed by further modifications to obtain the desired 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivative. []

Molecular Structure Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine consists of a fused pyrrole and pyridine ring system with a chlorine atom at the 6-position and an amine group at the 4-position. The presence of multiple heteroatoms and the chlorine substituent significantly impacts the compound's reactivity and physicochemical properties. Studies utilizing techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into the structural features and conformational preferences of this molecule and its derivatives. [, , , , ]

Chemical Reactions Analysis

The reactivity of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has been extensively studied, leading to a diverse array of chemical transformations. The chlorine atom at the 6-position serves as a crucial site for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. [, , ] Additionally, the amine group at the 4-position participates in a range of reactions, including acylation, alkylation, and condensation reactions, further expanding the synthetic versatility of this compound. [, , ]

Mechanism of Action

While the mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine itself hasn't been extensively explored as a standalone bioactive molecule, its derivatives have demonstrated a diverse range of biological activities. For instance, some derivatives have shown potent inhibitory activity against specific kinases, such as Bruton's tyrosine kinase (BTK), colony-stimulating factor 1 receptor (CSF-1R), and glycogen synthase kinase-3β (GSK-3β). [, , , ] The mechanism of action of these inhibitors often involves competitive binding to the ATP-binding site of the target kinase, thereby hindering its activity and downstream signaling. []

Applications
  • Kinase inhibitors: Derivatives of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine have been explored as potent and selective inhibitors of various kinases, including BTK, CSF-1R, and GSK-3β. These inhibitors hold potential for treating various diseases, such as rheumatoid arthritis, cancer, and neurodegenerative disorders. [, , , ]
  • Antiviral agents: Certain derivatives have demonstrated promising antiviral activity against human immunodeficiency virus type 1 (HIV-1) by targeting the viral envelope protein gp120 and inhibiting viral attachment. []
  • Antimicrobial agents: Some derivatives have shown potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains. [, ]
  • PET tracers: Radiolabeled derivatives have been developed and investigated as potential positron emission tomography (PET) tracers for imaging aggregated tau in the brain, offering a valuable tool for diagnosing and monitoring Alzheimer's disease. [, , ]

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a potent and selective Rho-kinase inhibitor developed at Bayer Schering Pharma. It exhibits significant therapeutic potential for conditions treatable by Rho-kinase inhibition [].
  • Relevance: This compound shares a core 1H-pyrrolo[2,3-b]pyridine structure with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. The presence of a chlorine atom at the 6-position further strengthens the structural similarity. The research focuses on an improved synthesis for this compound, employing a trifluoromethyl group as a masked methyl group, which could potentially be adapted for the synthesis of related compounds like 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine [].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate (Pexidartinib)

  • Compound Description: This compound, known as Pexidartinib, exists as a dihydrochloride dihydrate salt. The crystal structure of this salt reveals protonation at the nitrogen atoms of both the central pyridine ring and the pyrrolopyridine group [].
  • Relevance: Pexidartinib shares the 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. The difference lies in the chlorine atom's position, being at the 6th position in the target compound. This structural similarity makes it a relevant related compound, potentially offering insights into the properties and behavior of similar structures [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2 (VEGFR-2) []. Its metabolism involves various pathways, including cytochrome P450-catalyzed hydroxylation, oxidation to a carboxylic acid, and subsequent conjugation with taurine or sulfate.
  • Relevance: This compound contains a 1H-pyrrolo[2,3-b]pyridine moiety, a key structural feature also present in 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Although BMS-645737 lacks the chlorine atom at the 6-position, the shared core structure makes it relevant in understanding the potential reactivity and metabolic transformations of pyrrolo[2,3-b]pyridine derivatives [].

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: This compound is characterized by its intramolecular hydrogen bonding and distinct spatial arrangement, with the pyrrolo[2,3-b]pyridine core showing significant dihedral angles with the benzyl and tosyl rings [].
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Despite additional substituents and a different substitution pattern, the shared core structure highlights the relevance of 1H-pyrrolo[2,3-b]pyridine as a scaffold in various chemical contexts [].

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

  • Compound Description: Compound 8o is recognized as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. It demonstrates promising anti-proliferative activity against cancer cell lines like SW620 and HeLa. Additionally, it exhibits favorable pharmacokinetic properties and significant in vivo antitumor efficacy without notable toxicity [].
  • Relevance: This compound, while structurally distinct, shares the 1H-pyrrolo[2,3-b]pyridine core with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. This shared core structure emphasizes the importance of 1H-pyrrolo[2,3-b]pyridine as a building block in medicinal chemistry and its potential for designing novel therapeutic agents [].

2-[[4-[6-(isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

  • Compound Description: This compound emerges as a potential anticancer agent targeting CDK9/cyclin T1 kinase. The research utilized ligand-based and structure-based pharmacophore modeling, docking studies, and ADMET property analysis to identify this compound as a promising hit with good docking scores and favorable ADMET properties [].
  • Relevance: This compound contains the 1H-pyrrolo[2,3-b]pyridine moiety, similar to 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. While the chlorine substituent is absent in this compound, the shared core structure highlights the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry, particularly in designing kinase inhibitors [].

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

  • Compound Description: This compound exists as two independent molecules within its asymmetric unit, each displaying a distinct dihedral angle between the pyridine and azaindole rings. The crystal structure reveals the formation of inversion dimers facilitated by N—H—N hydrogen bonds [].
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Although the target compound has a chlorine substituent, the common scaffold emphasizes the prevalence of 1H-pyrrolo[2,3-b]pyridine in various chemical contexts. Understanding its structural properties and intermolecular interactions contributes to a broader knowledge of this chemical class [].

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is characterized by a three-dimensional network in its crystal structure, stabilized by π–π interactions involving the 4-methylphenylsulfonyl protecting group. The structure also highlights a significant dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloro-1H-pyrrolo[2,3-b]pyridine unit [].
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, and both are substituted with chlorine at the 4-position. This makes it a closely related compound, providing insights into potential synthetic strategies and structural characteristics associated with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine [].

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 represents a potent HIV-1 attachment inhibitor designed to target the viral envelope protein gp120. This compound exhibits improved in vitro potency and pharmacokinetic properties compared to a previous clinical candidate, BMS-488043 [].
  • Relevance: Although structurally different, this compound shares the core pyrrolopyridine scaffold with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. The specific isomer of the pyrrolopyridine core differs (pyrrolo[2,3-c]pyridine in BMS-585248 and pyrrolo[2,3-b]pyridine in the target compound), highlighting the versatility of this scaffold in medicinal chemistry for designing compounds with various biological activities [].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, was synthesized efficiently using FeCl3-SiO2 as a catalyst. The structure was confirmed via spectroscopic methods, including 1H-, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis [].
  • Relevance: This compound, despite its complex structure, emphasizes the significance of fused heterocycles in medicinal chemistry, a concept relevant to the core structure of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Understanding the synthetic strategies and properties of such fused heterocyclic systems can offer insights into developing novel compounds with diverse biological activities [].

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound is a product of a specific chemical transformation where (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile undergoes a reaction with triphenylphosphine [].
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, highlighting a potential starting point for synthesizing the target compound. Despite the differences in substituents and their positions, the shared core structure suggests that synthetic routes involving similar transformations could be explored for 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine [].

7-Chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline

  • Compound Description: This compound acts as a key intermediate in synthesizing 3a,10b-diazacyclopenta[jk]phenanthrene derivatives, showcasing its utility in constructing complex polycyclic systems [].
  • Relevance: While structurally distinct from 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, this compound emphasizes the importance of pyrrole-fused heterocycles in organic synthesis. The research highlights the ability to build complexity from simpler pyrroloquinoline scaffolds, offering potential strategies for synthesizing structurally related compounds [].

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

  • Compound Description: Compound 13 acts as a highly potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. This compound demonstrates the successful application of scaffold hopping and lead optimization in drug discovery, leading to a compound with desirable pharmacological properties [].
  • Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine core, which is also present in 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Despite the differences in substitution patterns and the absence of the chlorine atom, the shared core structure highlights its relevance in medicinal chemistry. Compound 13's potent ALK inhibitory activity suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold could be a promising starting point for exploring novel kinase inhibitors, including those structurally related to 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine [].

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (Compound w2)

  • Compound Description: Compound w2 exhibits potent inhibitory activity against hDHODH (IC50 = 173.4 nM), making it a promising compound for treating inflammatory bowel disease (IBD) []. Optimization of compound w2 from the initial hit BAY 41-2272 demonstrates successful drug design strategies leading to a compound with potential therapeutic benefits [].
  • Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine core, similar to 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, further highlighting the significance of this scaffold in medicinal chemistry. While lacking the chlorine substitution, the shared core structure suggests potential bioisosteric relationships and shared chemical properties between the two compounds [].

6-(Fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

  • Compound Description: This compound, labeled with fluorine-18 ([18F]MK6240), serves as a highly selective PET tracer for imaging neurofibrillary tangles (NFTs). Its high affinity for hyperphosphorylated tau, ability to cross the blood-brain barrier, and favorable kinetic properties make it a valuable tool in Alzheimer's disease research [, ].
  • Relevance: Although structurally different, [18F]MK6240 shares the pyrrolopyridine scaffold with 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. This similarity highlights the versatility of this scaffold in creating molecules with diverse biological activities, ranging from potential therapeutics to diagnostic tools [, ].

N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([11C]RO6931643)

  • Compound Description: This compound, labeled with carbon-11 ([11C]RO6931643), is identified as a potential PET tracer for imaging aggregated tau in Alzheimer's disease. It displays high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and suitable pharmacokinetic and metabolic properties [].
  • Relevance: Although structurally distinct, the discovery of [11C]RO6931643 as a potential PET tracer for tau aggregates highlights the ongoing research for imaging agents targeting similar pathological hallmarks in neurodegenerative diseases. This research emphasizes the importance of developing sensitive and specific imaging tools for diagnosing and monitoring disease progression, a concept relevant to the potential therapeutic applications of compounds like 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine [].

[18F]2-(6-Fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine ([18F]RO6958948)

  • Compound Description: This compound, labeled with fluorine-18 ([18F]RO6958948), is another promising PET tracer for imaging aggregated tau in Alzheimer's disease. Its high affinity for tau neurofibrillary tangles, good selectivity against Aβ plaques, and suitable pharmacokinetic and metabolic profiles make it a valuable candidate for further development [].
  • Relevance: While structurally different, the identification of [18F]RO6958948 as a potential PET tracer for tau aggregates, alongside [11C]RO6931643, highlights the active research in developing imaging agents for neurodegenerative diseases. This underscores the importance of exploring diverse chemical scaffolds and radiolabeling strategies to achieve optimal imaging properties and therapeutic potential [].

Properties

CAS Number

1000340-80-6

Product Name

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)

InChI Key

IKFOABTXBHOTPL-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.